ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a carboxylate ester group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate can be synthesized through a cycloaddition reaction. One common method involves the reaction of α-cyanocinnamonitrile with ethyl acetoacetate in the presence of a base such as piperidine. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired pyran compound with a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form pyrimidine derivatives.
Common Reagents and Conditions
Formamide, Formic Acid, Urea, Thiourea: These reagents are commonly used in cyclization reactions to form pyrimidine derivatives.
Acylation Agents: Such as carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride, are used for acylation and subsequent cyclization reactions.
Major Products Formed
Pyrimidine Derivatives: Formed through cyclization reactions with various reagents.
Substituted Pyran Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate involves its ability to act as both an electrophile and a nucleophile due to the presence of the cyano and amino groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the synthesis of complex molecules. The specific molecular targets and pathways involved depend on the particular application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenyl-2-pyridinyl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-donating and electron-withdrawing groups in its structure allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-20-16(19)13-10(2)21-15(18)12(9-17)14(13)11-7-5-4-6-8-11/h4-8,14H,3,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMWVOYEFHWDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381511 | |
Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24807888 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
72568-47-9 | |
Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate explored in the research?
A: The research primarily investigates this compound's potential as a corrosion inhibitor for low carbon steel (LCS) in acidic environments []. Specifically, studies have focused on its effectiveness in 1.0 M HCl solutions.
Q2: How does this compound inhibit corrosion?
A: Electrochemical studies suggest that this compound acts as a mixed-type inhibitor []. This means it can influence both the anodic and cathodic reactions involved in the corrosion process. The inhibition mechanism is proposed to involve both physical and chemical adsorption of the molecule onto the LCS surface, forming a protective layer [].
Q3: What is known about the adsorption behavior of this compound on metal surfaces?
A: Research indicates that the adsorption of this compound onto LCS surfaces in acidic environments follows the Langmuir adsorption isotherm model []. This suggests that adsorption occurs at specific, homogeneous sites on the metal surface, forming a monolayer.
Q4: Have computational chemistry approaches been used to study this compound?
A: Yes, computational methods have been employed to calculate quantum chemical parameters for this compound []. These parameters, including EHOMO, ELUMO, energy gap, global hardness, and Fukui indices, provide insights into the molecule's reactivity and its potential interactions with metal surfaces [].
Q5: Beyond corrosion inhibition, has this compound exhibited potential in other areas?
A: Research has shown that derivatives of this compound, synthesized from its hydrazide form, exhibit promising anticancer activities [, ]. These derivatives demonstrate cytotoxic effects against various cancer cell lines and show inhibitory activity against tyrosine kinases and Pim-1 kinase, highlighting their potential for further development as anticancer agents [, ].
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